3-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
3-Methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a fused thienopyrimidinone core. Its structure includes:
- 3-Methyl group: Enhances lipophilicity and steric bulk at the 3-position.
- 2-Sulfanyl group: Provides hydrogen-bonding capability and redox activity.
This scaffold is structurally related to bioactive molecules, including kinase inhibitors, antimicrobial agents, and TRPA1 modulators .
Properties
IUPAC Name |
3-methyl-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-15-12(16)9-7-10(8-5-3-2-4-6-8)18-11(9)14-13(15)17/h2-7H,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGAFBGPXFDVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC1=S)SC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The initial step involves the synthesis of the thiophene ring, which can be achieved through the cyclization of appropriate precursors such as 2-bromoacetophenone and thiourea under basic conditions.
Construction of the Pyrimidine Ring: The thiophene derivative is then subjected to a cyclization reaction with formamidine acetate to form the pyrimidine ring.
Introduction of the Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the phenyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated derivatives, modified phenyl derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
3-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to similar thieno[2,3-d]pyrimidin-4-one derivatives (Table 1).
Table 1: Key Structural and Functional Differences Among Analogs
Pharmacological Potential
- Antimicrobial Activity: highlights the importance of the 2-sulfanyl-thienopyrimidinone core in antimicrobial action. The target compound’s 6-phenyl group may synergize with this moiety to enhance microbial target binding .
- TRPA1 Inhibition: Patent data () identifies 3H,4H-thieno[2,3-d]pyrimidin-4-one derivatives as TRPA1 inhibitors. The target compound’s 3-methyl and 6-phenyl groups may optimize steric and electronic compatibility with the TRPA1 binding pocket .
Biological Activity
3-Methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies highlighting its applications in cancer treatment and other therapeutic areas.
- Molecular Formula : C13H10N2OS2
- Molecular Weight : 274.4 g/mol
- CAS Number : 851398-42-0
- Structure : The compound features a thieno[2,3-d]pyrimidinone core, which is significant for its biological activity.
Anticancer Properties
Research has indicated that derivatives of thieno[2,3-d]pyrimidinones exhibit promising anticancer properties. Specifically, studies focusing on Pim kinase inhibitors have shown that compounds similar to this compound can effectively inhibit cancer cell proliferation.
- Pim Kinase Inhibition : Pim kinases are implicated in various cancers. A study highlighted that certain derivatives had IC50 values as low as 1.18 µM against Pim-1 kinase, demonstrating significant inhibition potential .
- Cytotoxicity Studies : Compounds tested on various cancer cell lines (MCF7, HCT116, and PC3) showed substantial cytotoxic effects. For instance, the derivative with the highest activity exhibited an IC50 of 1.18 µM .
The mechanism by which this compound exerts its effects likely involves:
- Inhibition of Cell Cycle Progression : By targeting specific kinases such as Pim, the compound may disrupt the normal cell cycle.
- Induction of Apoptosis : Enhanced apoptosis in cancer cells has been observed with similar compounds.
Case Studies
| Study | Findings | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Study A | Significant inhibition of Pim kinases | MCF7 | 1.18 µM |
| Study B | Cytotoxic effects observed | HCT116 | 1.38 µM |
| Study C | Induced apoptosis in cancer cells | PC3 | 1.97 µM |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the thienopyrimidine scaffold.
- Introduction of the methyl and phenyl groups via substitution reactions.
- Final purification to achieve the desired compound purity (typically >95%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
